Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate physical properties
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate physical properties
An In-Depth Technical Guide to the Physical Properties of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Abstract
Introduction: Understanding the Compound and Data Scarcity
The subject of this guide, tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate, is a bifunctional molecule featuring a diazabicyclooctane core. One nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to control reactivity during multi-step sequences. The other nitrogen remains a secondary amine, available for further functionalization.
The scarcity of published physical data is not an oversight but a characteristic of its role as a synthetic intermediate. Unlike bulk chemicals or final drug products, such building blocks are typically synthesized and used in subsequent reactions without extensive physical characterization beyond routine spectroscopic confirmation (NMR, MS). This guide aims to bridge that information gap by providing not just what is known, but how to discover what is not.
Molecular Structure and Core Properties
The fundamental properties of the molecule are derived from its chemical structure. The presence of stereoisomers and various salt forms means that different batches may have different CAS numbers and potentially different physical properties. Researchers must be vigilant about the specific form of the material they are handling.
Chemical Structure
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For non-solids, the boiling point is the equivalent key physical property. Given the molecular weight, this compound may be a high-boiling liquid or a low-melting solid.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. [1]Bubbles of vapor form within the bulk of the liquid and rise to the surface.
Methodology: Thiele Tube (Micro-Boiling Point) This method is ideal for small sample volumes (<0.5 mL) commonly available for research chemicals. [2]
-
Apparatus Setup:
-
Attach a small test tube (e.g., a Durham tube) containing ~0.5 mL of the sample liquid to a thermometer using a rubber band.
-
Place a capillary tube (sealed at one end) into the sample tube with the open end down.
-
Insert this assembly into a Thiele tube containing heating oil (e.g., mineral oil), ensuring the sample is below the oil level. [1]2. Heating:
-
Gently heat the side arm of the Thiele tube. The tube's design promotes convection currents, ensuring uniform heating. [1] * As the temperature rises, air trapped in the capillary tube will escape.
-
-
Observation:
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point. [2][3]4. Data Recording:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The moment the bubbling stops and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record this temperature as the boiling point. [1][2] * Always record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent. [4]
-
Solubility Determination
Solubility dictates the choice of solvents for reactions, purification, and formulation. A qualitative assessment is often sufficient for synthesis, but quantitative data is crucial for drug development.
Principle: The shake-flask method is a standard technique to determine equilibrium solubility. [5]An excess of the solute is agitated in a solvent for a prolonged period at a constant temperature until the concentration of the dissolved solute in the liquid phase becomes constant.
Methodology: Shake-Flask Method
-
Preparation:
-
Add an excess amount of the compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, dichloromethane, acetone). "Excess" is confirmed by the visible presence of undissolved solid. [5]2. Equilibration:
-
Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. The system is at equilibrium when the concentration of the supernatant does not change over successive measurements. [6]3. Phase Separation:
-
Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Alternatively, centrifuge the samples to pellet the excess solid. [6]4. Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid phase. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended. [6] * Accurately dilute the aliquot with a suitable solvent.
-
Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation: Back-calculate the original concentration in the saturated solution, typically expressed in mg/mL or mol/L.
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Spectroscopic Characterization (¹H and ¹³C NMR)
While not a physical property in the same vein as melting point, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure and purity of a synthesized organic molecule.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radio waves, the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom can be determined, providing a detailed map of the molecule's structure. [7][8] Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical; it must dissolve the compound and not have signals that obscure important regions of the spectrum.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key information includes chemical shift (position of signals), integration (relative number of protons), and multiplicity (splitting pattern, indicating adjacent protons).
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides the number of unique carbon environments in the molecule.
-
For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are essential. [9]3. Data Interpretation:
-
¹H NMR: Expect signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm integrating to 9H), and a series of complex multiplets in the aliphatic region (~2.5-4.0 ppm) for the protons on the bicyclic core.
-
¹³C NMR: Expect signals for the tert-butyl methyl carbons (~28 ppm) and quaternary carbon (~80 ppm), the carbonyl carbon of the Boc group (~155 ppm), and several signals for the carbons of the bicyclic framework. [10]
-
Conclusion
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate is a valuable synthetic tool whose full physicochemical profile is not yet part of the public record. This guide provides the foundational knowledge of its molecular properties and, more importantly, equips researchers with the detailed, practical methodologies required to perform this characterization. By following these standardized protocols for determining melting point, boiling point, solubility, and spectroscopic identity, scientists can ensure data quality, validate their materials, and contribute to the collective understanding of novel chemical entities that drive progress in drug discovery and materials science.
References
-
Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved January 20, 2026, from [Link]
-
Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved January 20, 2026, from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved January 20, 2026, from [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved January 20, 2026, from [Link]
-
Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
University of South Carolina Aiken. (n.d.). Experiment 1 - Melting Points. Retrieved January 20, 2026, from [Link]
-
Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Fako, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891-893. Retrieved January 20, 2026, from [Link]
-
University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved January 20, 2026, from [Link]
-
Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 20, 2026, from [Link]
-
PubChemLite. (n.d.). Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate. Retrieved January 20, 2026, from [Link]
-
Ohtani, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5176. Retrieved January 20, 2026, from [Link]
-
Szymański, S., et al. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(9), 564-569. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2016). 1H and 13C NMR spectral data of bioactive cage-like polycyclic compounds. Retrieved January 20, 2026, from [Link]
-
da Silva, A. B., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(48), 46061–46074. Retrieved January 20, 2026, from [Link]
Sources
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. geeksforgeeks.org [geeksforgeeks.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
